N-(5-chloro-2-methoxyphenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound with significant potential in scientific research. The compound's molecular formula is and its molecular weight is approximately 405.9 g/mol. This compound is classified under the category of ethanediamides, which are characterized by the presence of two amine groups and an ethylene bridge.
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step reactions. One method includes the reaction of 5-chloro-2-methoxyphenyl isocyanate with a piperidine derivative containing a furan substituent. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the product.
The molecular structure of N-(5-chloro-2-methoxyphenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide exhibits a complex arrangement of atoms, characterized by several functional groups including aromatic rings and heterocycles.
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
LXYCITUTPVFPTH-UHFFFAOYSA-N
The compound features:
N-(5-chloro-2-methoxyphenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can participate in various chemical reactions due to its functional groups.
The mechanism of action for N-(5-chloro-2-methoxyphenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is primarily related to its interaction with biological targets, particularly in neurological pathways.
The physical and chemical properties of N-(5-chloro-2-methoxyphenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide are crucial for its application in research and development.
Property | Value |
---|---|
Molecular Weight | 405.9 g/mol |
Molecular Formula | C20H24ClN3O4 |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
These properties suggest that the compound is likely soluble in organic solvents but may require further characterization for precise applications.
N-(5-chloro-2-methoxyphenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several potential applications in scientific research:
This compound represents a valuable addition to the field of medicinal chemistry, with ongoing research likely to uncover further applications and mechanisms of action.
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2